molecular formula C18H24N4O3 B2689470 tert-Butyl 4-[3-(3-cyanophenyl)ureido]piperidine-1-carboxylate CAS No. 198823-38-0

tert-Butyl 4-[3-(3-cyanophenyl)ureido]piperidine-1-carboxylate

Cat. No. B2689470
CAS RN: 198823-38-0
M. Wt: 344.415
InChI Key: BHEOOAFCFICRGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-Butyl 4-[3-(3-cyanophenyl)ureido]piperidine-1-carboxylate” is a chemical compound with the molecular formula C18H24N4O3 . It has a molecular weight of 344.41 .


Synthesis Analysis

The synthesis of “tert-Butyl 4-[3-(3-cyanophenyl)ureido]piperidine-1-carboxylate” can be achieved from 3-Cyanophenyl isocyanate and 4-Amino-1-Boc-piperidine .


Molecular Structure Analysis

The molecular structure of this compound is based on a piperidine ring, which is a six-membered ring with one nitrogen atom . The piperidine ring is substituted at the 4-position with a ureido group that is further substituted with a 3-cyanophenyl group .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a minimum content of 95% .

Scientific Research Applications

Synthesis of Small Molecule Anticancer Drugs

This chemical serves as an important intermediate in the synthesis of small molecule anticancer drugs. A study by Zhang et al. (2018) outlines a synthetic method for tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, which is vital for dysfunctional signaling pathways in cancer therapy. The study highlights the compound's role in overcoming resistance problems in cancer treatment and its potential in developing drugs for depression and cerebral ischemia as well (Zhang, Ye, Xu, & Xu, 2018).

Key Intermediate for Biologically Active Compounds

Kong et al. (2016) described the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, highlighting its importance as an intermediate in creating crizotinib and other biologically active compounds. The research emphasizes the compound's versatility in medicinal chemistry and drug development processes (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).

Development of Nociceptin Antagonists

An efficient and practical asymmetric synthesis of 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate, a useful intermediate for synthesizing nociceptin antagonists, has been developed. This process is significant for creating compounds that can potentially alleviate chronic pain, demonstrating the chemical's role in advancing pain management therapies (Jona, Shibata, Asai, Goto, Arai, Nakajima, Okamoto, Kawamoto, & Iwasawa, 2009).

Structural Studies and Biological Evaluation

Sanjeevarayappa et al. (2015) conducted synthesis, characterization, X-ray diffraction studies, and biological evaluation of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate. This research not only elucidates the structural aspects of the compound but also assesses its biological activities, including antibacterial and anthelmintic effects, providing insight into its potential therapeutic applications (Sanjeevarayappa, Iyengar, Manoj Kumar, & Suchetan, 2015).

Role in Chemical Modification and Analgesic Activity

Research on the chemical modification and analgesic activity of related compounds demonstrates the significance of tert-Butyl 4-[3-(3-cyanophenyl)ureido]piperidine-1-carboxylate and its analogs in developing new therapeutic agents. Nie et al. (2020) explored modifications to enhance pharmacological profiles, underscoring the compound's importance in medicinal chemistry and drug design efforts (Nie, Li, Qiao, Hu, Gao, Wang, Qiao, Wang, Yan, & Qian, 2020).

Safety And Hazards

According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing . If it comes in contact with skin or eyes, it should be rinsed cautiously with water . In case of swallowing, the mouth should be rinsed and a poison center or doctor should be contacted if the person feels unwell . It should be kept away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

tert-butyl 4-[(3-cyanophenyl)carbamoylamino]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3/c1-18(2,3)25-17(24)22-9-7-14(8-10-22)20-16(23)21-15-6-4-5-13(11-15)12-19/h4-6,11,14H,7-10H2,1-3H3,(H2,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHEOOAFCFICRGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)NC2=CC=CC(=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-[3-(3-cyanophenyl)ureido]piperidine-1-carboxylate

Synthesis routes and methods

Procedure details

A mixture of 4-amino-N-(t-butoxycarbonyl)piperidine (0.133 mol, 30.5 g, prepared by the method of Mach, R. H. et al., J. Med. Chem. (1993) 36(23), 3707-20) and triethylamine (1.5 equivilents, 0.2 mol, 20.2 g, 27.8 ml) in dimethylformamide (230 ml) was cooled to 0° C. and m-cyanophenylisocyanate (1.1 equivilents, 0.146 mmol, 21.1 g) in dimethylformamide (70 ml) was added dropwise. The reaction was stirred at ambient temperature for 18 h. It was poured into water and extracted with ethyl acetate (3×). The ethyl acetate extracts were washed with 1N HCl and brine, then dried (Na2SO4) and evaporated to give 43.56 g of crude material. Pure N-(3-cyanophenyl)-N'-(1-(t-butoxycarbonyl)piperidin-4-yl)urea was isolated by flash chromatography on silica gel (1.2 kg) eluted with 2:1 hexane:ethyl acetate (6 L) then 1:1 heaxane ethyl acetate collected in 800 ml fractions. Fractions 9 thru 14 contained pure product, yield 21.69 g.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
27.8 mL
Type
reactant
Reaction Step Two
Quantity
230 mL
Type
solvent
Reaction Step Two
Quantity
21.1 g
Type
reactant
Reaction Step Three
Quantity
70 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.